
Dichloro-(R,R)-(N,N'-diethyl-2,4-pentanediamine)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride is a platinum-based coordination compound. Platinum compounds have been extensively studied for their potential applications in various fields, including catalysis, medicine, and materials science. This particular compound is of interest due to its unique chiral properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride typically involves the coordination of (R,R)-N,N’-diethyl-2,4-pentanediamine with a platinum precursor, such as platinum(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production methods for platinum-based compounds often involve large-scale synthesis using similar coordination chemistry principles. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while substitution reactions can produce a variety of platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s chiral nature may also influence its interaction with biological targets, potentially enhancing its selectivity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA adducts and inhibits DNA replication.
Carboplatin: A platinum compound with a similar mechanism of action to cisplatin but with reduced toxicity.
Uniqueness
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride is unique due to its chiral nature, which may provide advantages in terms of selectivity and reduced side effects compared to non-chiral platinum compounds.
Propiedades
Número CAS |
151436-58-7 |
|---|---|
Fórmula molecular |
C9H22Cl2N2Pt |
Peso molecular |
424.273 |
Nombre IUPAC |
(2R,4R)-2-N,4-N-diethylpentane-2,4-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C9H22N2.2ClH.Pt/c1-5-10-8(3)7-9(4)11-6-2;;;/h8-11H,5-7H2,1-4H3;2*1H;/q;;;+2/p-2/t8-,9-;;;/m1.../s1 |
Clave InChI |
GRAOXLKMBXRSJW-YDVRIUSYSA-L |
SMILES |
CCNC(C)CC(C)NCC.[Cl-].[Cl-].[Pt+2] |
Sinónimos |
dichloro(N,N-diethyl-2,4-pentanediamine)platinum(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


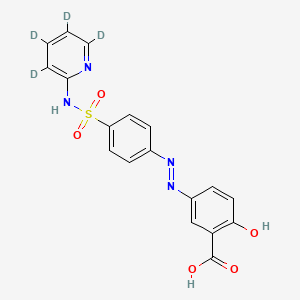
![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
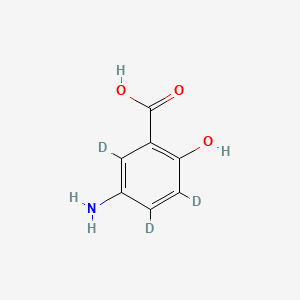

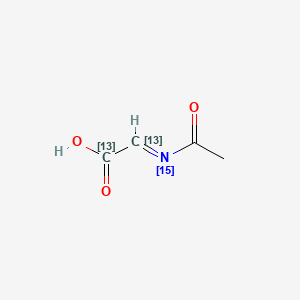
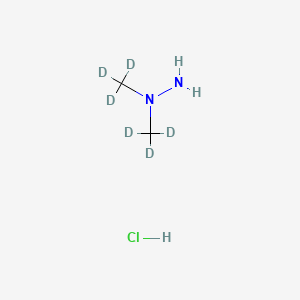
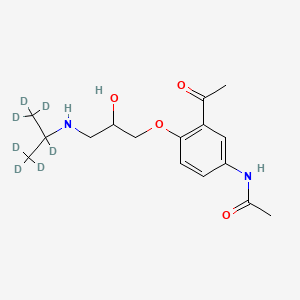
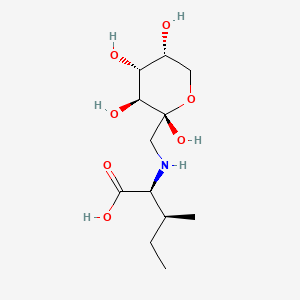
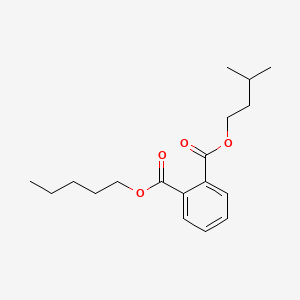
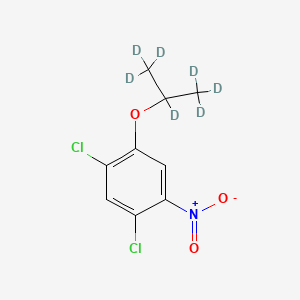
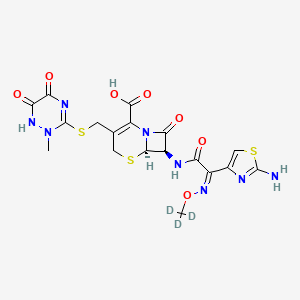
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
